(R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride
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Overview
Description
“®-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2241594-08-9. It has a molecular weight of 227.69 and its IUPAC name is methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO2.ClH/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12;/h2,4,6,10H,3,5,12H2,1H3;1H
. This code represents the molecular structure of the compound.
Scientific Research Applications
Chemoenzymatic Synthesis and Resolution
Candida antarctica Lipase B in a Chemoenzymatic Route to Cyclic α‐Quaternary α‐Amino Acid Enantiomers
In this study, a chemoenzymatic route was used for the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and related analogues using Candida antarctica lipase B. The research highlights the successful use of a lipase enzyme in the kinetic resolution of cyclic α-quaternary α-amino esters, demonstrating excellent enantioselectivity for the 1-amino analogues, while the 2-amino analogue showed low enantioselectivity. Amino acid enantiomers were finally obtained as their respective hydrochlorides with nearly maximum theoretical yields (Li, Rantapaju, & Kanerva, 2011).
Synthesis and Structural Analysis
Synthesis, Structure and Properties of N-Acetylated Derivatives of Methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate
This research involves the synthesis and analysis of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate. The paper discusses the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate hydrochloride and free ester, leading to various acetylated products. The study utilized HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy for the analysis, providing insights into the structural and conformational characteristics of the compounds (Dzygiel et al., 2004).
Dynamic Enzymatic Kinetic Resolution
Dynamic Enzymatic Kinetic Resolution of Methyl 2,3-Dihydro-1H-indene-1-carboxylate
This study describes a new setup for kinetic enzymatic resolution, exemplified by the hydrolase-catalysed conversion of methyl 2,3-dihydro-1H-indene-1-carboxylate. The system allows controlled racemisation, leading to efficient dynamic kinetic resolution (DKR) of the compound. The research offers a methodological advancement in the field of enzymatic kinetic resolution, enhancing the understanding and efficiency of this process (Pietruszka, Simon, Kruska, & Braun, 2009).
Safety and Hazards
Properties
IUPAC Name |
methyl (1R)-1-amino-2,3-dihydro-1H-indene-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12;/h2,4,6,10H,3,5,12H2,1H3;1H/t10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZGMHAMWDHRQO-HNCPQSOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(CC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)[C@@H](CC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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